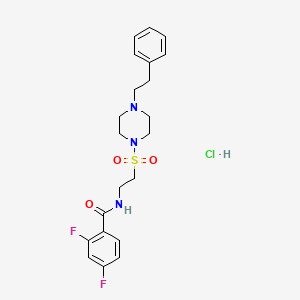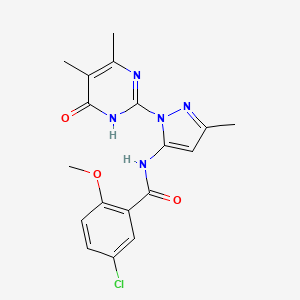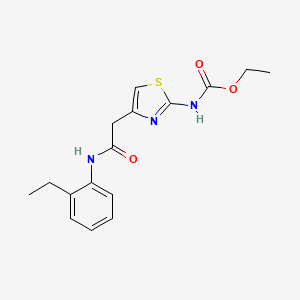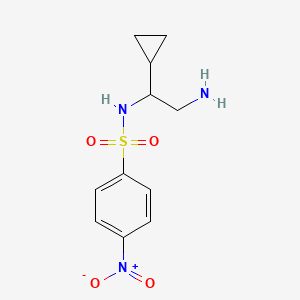
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of a fluorophenyl group suggests that the compound may have unique properties, as fluorine atoms can greatly influence the biological activity of a molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings can undergo a variety of reactions, including substitutions and additions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide, due to its complex structure, is a subject of interest in synthetic chemistry. Research focuses on the synthesis of similar compounds through various methods, including Fe-catalyzed synthesis and facile synthesis routes. These methods aim to prepare derivatives with potential biological activities, highlighting the compound's role as a precursor in synthetic organic chemistry (Shakhmaev, Sunagatullina, & Zorin, 2016; Li et al., 2005).
Biological Activities
Significant research has been conducted to explore the biological activities of related compounds. Studies have shown that derivatives exhibit a range of activities, including anticonvulsant, antimicrobial, and anticancer properties. These activities are evaluated through various in vitro and in vivo assays, demonstrating the potential therapeutic applications of these compounds (Aytemi̇r, Çalış, & Özalp, 2004; Hammam et al., 2005).
Antimicrobial and Antitumor Activities
Derivatives of this compound class have shown promise in antimicrobial and antitumor studies. Specific derivatives demonstrate significant cytotoxicity against various tumor cell lines and possess antibacterial activity against resistant bacteria strains, suggesting their potential in developing new therapeutic agents (Naito et al., 2005; Varshney et al., 2009).
Novel Synthesis and Structure-Activity Relationships
Research on novel synthesis methods and structure-activity relationships (SAR) of related compounds continues to be a rich area of investigation. These studies aim to understand the chemical and physical properties that influence the biological activity of these molecules, paving the way for the design of more effective drugs (Zhong et al., 2018; Obniska et al., 2015).
Wirkmechanismus
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity, suggesting that the compound might interact with multiple targets.
Mode of Action
It’s known that piperazine derivatives can interact with various receptors and enzymes, leading to a wide range of biological effects
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could affect multiple pathways
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O4/c1-17(2)28(18(3)4)24(30)16-32-23-15-31-21(13-22(23)29)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h5-8,13,15,17-18H,9-12,14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNAIZAXGREXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)


![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2779974.png)
![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)




![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2779983.png)
